1,3,2-Dithiaphospholane, 2-methyl-
Description
Contextualization of Cyclic Phosphorus Heterocycles
Cyclic phosphorus heterocycles are ring structures in which at least one carbon atom has been replaced by a phosphorus atom and at least one other heteroatom. These compounds are a significant class of organophosphorus compounds with wide-ranging applications. They are integral to the development of new drugs, advanced agrochemicals, and novel materials. Furthermore, they serve as crucial ligands for transition metal complexes in catalysis and as versatile synthons in organic synthesis. The chemistry of these heterocycles is diverse, with ring sizes varying from highly strained three-membered rings to larger, more complex systems. This structural variety, combined with the unique electronic properties of the phosphorus atom, allows for fine-tuning of the molecule's reactivity and function.
Significance of Five-Membered Sulfur-Containing Organophosphorus Rings in Chemical Research
Five-membered heterocyclic rings are a cornerstone in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, solubility, and bioavailability. When sulfur atoms are introduced into these rings, they can impart a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net
Overview of Academic Research Trajectories for 1,3,2-Dithiaphospholane Systems
While specific research on 1,3,2-Dithiaphospholane, 2-methyl- is not extensively documented in publicly available literature, the academic research trajectories for the broader class of dithiaphospholane systems and related phosphorus-sulfur heterocycles focus on several key areas:
Synthesis: A primary research goal is the development of efficient and environmentally benign methods for synthesizing these heterocyclic systems. One-pot multicomponent reactions are being explored to create diverse phosphorus-sulfur heterocycles with good to excellent yields. researchgate.netst-andrews.ac.uk These methods often utilize commercially available starting materials to build complex ring structures. For analogous five-membered rings like 1,3,2-dioxaphospholanes, synthesis often involves the reaction of a diol (like ethylene (B1197577) glycol) with a phosphorus halide such as phosphorus trichloride (B1173362). A similar strategy using a dithiol (1,2-ethanedithiol) would be a logical synthetic route for dithiaphospholanes.
Reactivity: Understanding the reactivity of the phosphorus and sulfur centers within the ring is a major focus. The trivalent phosphorus atom in dithiaphospholanes can undergo oxidation or act as a nucleophile. The ring system itself can be opened or can participate in cycloaddition reactions. For instance, related dioxaphospholes have been shown to undergo complex rearrangements and cycloadditions to form cage-like phosphorane structures. rsc.org The reactivity of these compounds makes them useful as intermediates for synthesizing other organophosphorus molecules.
Applications: Research is also driven by the potential applications of these compounds. The structural similarity of the dithiaphospholane ring to other biologically active five-membered heterocycles suggests potential for drug discovery. researchgate.net Furthermore, their ability to act as ligands for metal catalysts is an area of ongoing interest in the development of new catalytic processes.
Due to the limited availability of specific experimental data for 1,3,2-Dithiaphospholane, 2-methyl-, the following tables present data for analogous and related compounds to provide a comparative context for its potential properties.
Table 1: Physicochemical Properties of Analogous Compounds
| Property | 2-methyl-1,3,2λ⁵-dioxaphospholane 2-oxide nih.gov | 2-Methyl-1,3-dithiane nih.gov | 2-Methyl-2,5-dioxo-1,2-oxaphospholane biosynth.com |
| CAS Number | 1831-25-0 | 6007-26-7 | 15171-48-9 |
| Molecular Formula | C₃H₇O₃P | C₅H₁₀S₂ | C₄H₇O₃P |
| Molecular Weight | 122.06 g/mol | 134.3 g/mol | 134.07 g/mol |
| Melting Point | Not Available | Not Available | 97 °C |
This table presents data for structurally related compounds to provide context for the properties of 1,3,2-Dithiaphospholane, 2-methyl-.
Table 2: Spectroscopic Data for a Related Compound: 2-methyl-1,3,2λ⁵-dioxaphospholane 2-oxide
| Spectral Data Type | Information |
| IUPAC Name | 2-methyl-1,3,2λ⁵-dioxaphospholane 2-oxide nih.gov |
| InChIKey | UXANWQXYIARNOV-UHFFFAOYSA-N nih.gov |
| SMILES | CP1(=O)OCCO1 nih.gov |
Structure
3D Structure
Properties
CAS No. |
35437-28-6 |
|---|---|
Molecular Formula |
C3H7PS2 |
Molecular Weight |
138.20 g/mol |
IUPAC Name |
2-methyl-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C3H7PS2/c1-4-5-2-3-6-4/h2-3H2,1H3 |
InChI Key |
YQOLNXVZIINZIX-UHFFFAOYSA-N |
Canonical SMILES |
CP1SCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,2 Dithiaphospholane, 2 Methyl and Its Derivatives
Direct Synthesis Routes to 2-Methyl-1,3,2-dithiaphospholane (P(III) Species)
The most direct route to 2-methyl-1,3,2-dithiaphospholane, a trivalent phosphorus (P(III)) species, typically involves the reaction of a methylphosphonous dihalide with 1,2-ethanedithiol (B43112). wikipedia.orgnih.gov This reaction is a classic condensation method for forming the five-membered dithiaphospholane ring.
A common precursor for this synthesis is methylphosphonous dichloride (CH₃PCl₂). The reaction with 1,2-ethanedithiol proceeds with the elimination of two equivalents of hydrogen chloride (HCl), leading to the formation of the target compound. The presence of a base is often required to neutralize the generated HCl and drive the reaction to completion.
Reaction Scheme:
CH₃PCl₂ + HSCH₂CH₂SH → C₃H₇PS₂ + 2 HCl
This method is advantageous due to the commercial availability of the starting materials. wikipedia.orgnih.gov However, the handling of moisture-sensitive and corrosive reagents like methylphosphonous dichloride necessitates careful experimental setup and inert atmosphere conditions.
Preparation of 2-Methyl-1,3,2-dithiaphospholane-2-sulfide and Other P(V) Analogs
The trivalent phosphorus atom in 2-methyl-1,3,2-dithiaphospholane can be readily oxidized to form pentavalent (P(V)) analogs. A prominent example is the synthesis of 2-methyl-1,3,2-dithiaphospholane-2-sulfide. This conversion is typically achieved by reacting the P(III) compound with elemental sulfur.
The reaction involves the addition of sulfur to the lone pair of electrons on the phosphorus atom, resulting in the formation of a P=S double bond. This oxidation process is generally efficient and provides a straightforward route to the corresponding thiophosphonate.
Other P(V) analogs, such as the corresponding oxide (P=O), can also be prepared through oxidation. For instance, reacting 2-chloro-1,3,2-dioxaphospholane (B43518) with molecular oxygen yields 2-chloro-1,3,2-dioxaphospholane 2-oxide. sigmaaldrich.comnih.gov Similar oxidative strategies can be applied to 2-methyl-1,3,2-dithiaphospholane to generate its P(V) oxide derivative.
Derivatization from Halogenated 1,3,2-Dithiaphospholane Precursors (e.g., 2-Chloro-1,3,2-dithiaphospholane)
An alternative and versatile approach to 2-methyl-1,3,2-dithiaphospholane involves the use of a halogenated precursor, most commonly 2-chloro-1,3,2-dithiaphospholane (B15232561). nih.gov This intermediate serves as a valuable building block for introducing various substituents at the phosphorus center.
The synthesis of 2-chloro-1,3,2-dithiaphospholane itself is typically achieved by reacting phosphorus trichloride (B1173362) (PCl₃) with 1,2-ethanedithiol. google.com The resulting 2-chloro derivative is a reactive species that can undergo nucleophilic substitution at the phosphorus-chlorine bond.
To obtain 2-methyl-1,3,2-dithiaphospholane, the 2-chloro precursor is reacted with a methylating agent, such as a methyl Grignard reagent (e.g., CH₃MgBr). chemguide.co.uk The Grignard reagent acts as a nucleophile, displacing the chloride ion to form the desired carbon-phosphorus bond.
Reaction Scheme:
C₂H₄ClPS₂ + CH₃MgBr → C₃H₇PS₂ + MgBrCl
This method offers the advantage of modularity, as a wide range of alkyl or aryl Grignard reagents can be used to synthesize a library of 2-substituted-1,3,2-dithiaphospholanes. chemguide.co.uk
Modular Approaches to Substituted Dithiaphospholanes for Research Purposes
The concept of modular synthesis is crucial for generating diverse libraries of substituted dithiaphospholanes for research applications, such as in the development of new ligands for catalysis or in materials science. nih.govrsc.org These approaches often rely on a common intermediate that can be readily functionalized.
As mentioned in the previous section, 2-chloro-1,3,2-dithiaphospholane is a key synthon for such modular strategies. By employing a variety of nucleophiles, a wide array of functional groups can be introduced at the phosphorus atom. This allows for the systematic modification of the electronic and steric properties of the dithiaphospholane ring system.
Furthermore, the principles of combinatorial chemistry can be applied to accelerate the discovery of dithiaphospholane derivatives with specific properties. dntb.gov.uanih.gov By using automated synthesis platforms and high-throughput screening techniques, large libraries of these compounds can be prepared and evaluated for their desired activities. The development of such modular and combinatorial approaches is essential for exploring the full potential of the dithiaphospholane scaffold in various scientific disciplines. nih.gov
Spectroscopic Characterization and Elucidation of 1,3,2 Dithiaphospholane, 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For 1,3,2-Dithiaphospholane, 2-methyl-, a combination of ³¹P, ¹H, and ¹³C NMR experiments would be essential to confirm its structure.
³¹P NMR Investigations: Chemical Shift Anisotropy and Coupling Constants
The ³¹P nucleus is 100% naturally abundant and has a spin of ½, making ³¹P NMR a highly sensitive and informative technique. The chemical shift (δ) of the phosphorus atom in 1,3,2-Dithiaphospholane, 2-methyl- would be highly indicative of its trivalent oxidation state and its bonding environment within the five-membered dithiaphospholane ring. The presence of two sulfur atoms bonded to the phosphorus would typically result in a downfield chemical shift compared to analogous phospholanes with oxygen or carbon atoms.
Furthermore, coupling constants between the phosphorus nucleus and adjacent protons (e.g., on the methyl group and the ethylene (B1197577) backbone) would provide crucial connectivity information. Specifically, a ²J(P,H) coupling would be expected for the methyl protons, and ³J(P,H) couplings would be observed for the methylene (B1212753) protons of the ring.
Chemical Shift Anisotropy (CSA) is a phenomenon observed in solid-state NMR, where the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While no data exists for the target compound, studies on related organophosphorus compounds show that the CSA can provide valuable insights into the local electronic environment and symmetry around the phosphorus nucleus.
¹H and ¹³C NMR Analysis of Ring and Substituent Environments
¹H and ¹³C NMR spectroscopy would be used to characterize the organic framework of the molecule.
In the ¹H NMR spectrum, one would expect to see a doublet for the methyl protons, resulting from coupling to the phosphorus atom. The ethylene protons of the dithiaphospholane ring would likely appear as a complex multiplet due to both geminal (²J(H,H)) and vicinal (³J(H,H)) proton-proton couplings, as well as coupling to the phosphorus atom (³J(P,H)).
The ¹³C NMR spectrum would show two distinct signals. The methyl carbon would appear as a doublet due to one-bond coupling with the phosphorus atom (¹J(P,C)). The two equivalent methylene carbons of the dithiaphospholane ring would also exhibit a doublet, but with a smaller two-bond coupling constant (²J(P,C)). The chemical shifts of these carbons would be influenced by the electronegativity of the neighboring sulfur and phosphorus atoms.
High-Resolution Solid-State MAS NMR for Structural Insights
High-resolution solid-state Magic Angle Spinning (MAS) NMR would be a powerful tool for investigating the structure of 1,3,2-Dithiaphospholane, 2-methyl- in its solid form. This technique can provide information about the crystallographic environment of the molecule, including the presence of different polymorphs or conformations. By analyzing the principal components of the chemical shift tensor for the ³¹P and ¹³C nuclei, one could gain a deeper understanding of the electronic structure and local geometry.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry would be employed to determine the molecular weight of 1,3,2-Dithiaphospholane, 2-methyl- and to gain structural information through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular formula C₃H₇PS₂. The isotopic pattern of this peak would be characteristic, showing the presence of one sulfur atom (with the natural abundance of ³⁴S) and one phosphorus atom.
Common fragmentation pathways for such a molecule could involve the loss of the methyl group, cleavage of the dithiaphospholane ring, or the loss of sulfur-containing fragments. The identification of these fragment ions would help to confirm the proposed structure.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For 1,3,2-Dithiaphospholane, 2-methyl-, characteristic IR absorption bands would be expected for:
C-H stretching vibrations of the methyl and methylene groups, typically in the region of 2850-3000 cm⁻¹.
C-H bending vibrations in the region of 1350-1470 cm⁻¹.
P-S stretching vibrations , which are typically weaker and occur at lower frequencies, often in the range of 500-700 cm⁻¹.
C-S stretching vibrations , also found in the fingerprint region of the spectrum.
P-C stretching vibrations .
Structural Analysis and Conformational Preferences of 1,3,2 Dithiaphospholane, 2 Methyl
X-ray Crystallographic Investigations of 2-Thioxo-1,3,2-dithiaphospholane Derivatives
X-ray crystallography is a definitive technique for determining the precise solid-state structure of molecules. For derivatives of 1,3,2-dithiaphospholane, such as the 2-thioxo analogues, this method provides invaluable data on bond lengths, bond angles, and the torsional angles that define the ring's conformation. nih.govmdpi.com The analysis of single crystals using X-ray diffraction allows for the creation of a three-dimensional map of electron density, from which the exact positions of the atoms can be inferred. nih.gov
Investigations into related organophosphorus heterocyclic compounds, such as cyclophosphamides containing a 1,3,2-dioxaphosphorinane (B14751949) ring, demonstrate the power of this technique. researchgate.net For instance, in N-(4-chlorobenzoyl)-2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane, X-ray studies revealed that the selenium atom occupies an equatorial position. researchgate.net Similarly, analysis of cis-2,5-di-tert-butyl-2-oxo-1,3,2-dioxaphosphorinane showed that the molecule adopts a boat conformation in the solid state. researchgate.net While these are six-membered rings, the principles of using X-ray crystallography to determine atomic arrangement and conformational details are directly applicable to the five-membered 1,3,2-dithiaphospholane system.
For a hypothetical crystal structure of a 2-thioxo-1,3,2-dithiaphospholane derivative, the following table illustrates the type of structural parameters that would be determined.
Table 1: Hypothetical X-ray Crystallographic Data for a 2-Thioxo-1,3,2-dithiaphospholane Derivative
| Parameter | Description | Typical Value Range |
|---|---|---|
| P-S Bond Length | The distance between the phosphorus and sulfur atoms within the ring. | 2.05 - 2.15 Å |
| C-S Bond Length | The distance between the carbon and sulfur atoms in the ring. | 1.80 - 1.85 Å |
| C-C Bond Length | The distance between the two carbon atoms in the ring. | 1.50 - 1.55 Å |
| P=S Bond Length | The length of the exocyclic double bond between phosphorus and the thioxo sulfur. | 1.90 - 1.95 Å |
| ∠S-P-S | The bond angle within the dithiaphospholane ring centered at the phosphorus atom. | 95 - 105° |
| ∠P-S-C | The bond angle within the ring centered at a sulfur atom. | 90 - 100° |
Conformational Studies of the Five-Membered Dithiaphospholane Ring
The five-membered dithiaphospholane ring is not planar and exhibits flexibility, leading to various conformations. nih.govchemrxiv.org The study of these conformations is critical for understanding the molecule's reactivity and interactions.
Analysis of Ring Pucker and Flexibility
Flexible rings can adopt different conformations through out-of-plane bending motions, a phenomenon known as ring puckering. nih.govchemrxiv.org For five-membered rings like 1,3,2-dithiaphospholane, the puckering can be described by canonical forms, typically the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. The envelope form has four atoms in a plane with the fifth atom out of the plane, while the twist form has two adjacent atoms displaced on opposite sides of the plane formed by the other three.
The Cremer-Pople puckering parameters provide a quantitative method to describe the exact conformation of the ring. chemrxiv.org These parameters define the degree of puckering (total puckering amplitude) and the phase angle, which specifies the type of conformation (e.g., pure envelope, pure twist, or an intermediate form). This analysis allows for a precise description of the ring's shape and its dynamic behavior, as the molecule can interconvert between different puckered forms. nih.gov
Influence of P-Substituents on Ring Conformation
The nature of the substituent attached to the phosphorus atom significantly impacts the conformational preference of the dithiaphospholane ring. The size and electronic properties of the P-substituent can introduce steric strain and alter bond angles, thereby favoring one conformation over others. nih.gov
Studies on related phosphinodiboranate complexes have shown a clear correlation between the steric bulk of phosphorus substituents and the flexibility of the molecule's backbone. nih.gov For example, increasing the size of the substituent (e.g., from ethyl to tert-butyl) leads to an increase in steric pressure, which in turn decreases the flexibility of the B–P–B bond angles. nih.gov This principle applies directly to the 1,3,2-dithiaphospholane ring, where the 2-methyl group will influence the ring's geometry. The steric demands of the methyl group, compared to a simple hydrogen atom or a bulkier group like phenyl or tert-butyl, will dictate the preferred pucker of the ring and the energetic barrier for conformational interconversion. The most stable conformation will be the one that minimizes the steric interactions between the P-substituent and the rest of the ring.
Theoretical and Computational Chemistry for Structural Prediction and Validation
Computational chemistry provides powerful tools for predicting and validating the structural and electronic properties of molecules, offering insights that complement experimental data.
Quantum Chemical Calculations (e.g., IGLO, DFT) of 31P Shielding Tensors
Quantum chemical calculations are instrumental in interpreting and predicting ³¹P Nuclear Magnetic Resonance (NMR) spectra. rsc.org The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus, making it an excellent probe for structural analysis. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR shielding tensors. nih.gov
These calculations can be performed at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and, most commonly, Density Functional Theory (DFT). rsc.orgmdpi.com DFT functionals such as B3LYP and PBE1PBE, paired with appropriate basis sets (e.g., 6-31G(d), def2-TZVP), have been shown to provide accurate predictions of ³¹P chemical shifts. rsc.orgrsc.org Research indicates that even moderate levels of theory can yield reliable results, making these calculations a practical tool for structural elucidation of organophosphorus compounds. rsc.org For instance, the PBE1PBE/6-31G(d) level can be used for quick estimations, while higher basis sets like 6-311G(2d,2p) can offer improved accuracy at a reasonable computational cost. rsc.org
Table 2: Performance of Selected Computational Methods for ³¹P Chemical Shift (CS) Prediction
| Method Level (CS//Geometry) | Basis Set (CS) | Basis Set (Geometry) | Typical Accuracy |
|---|---|---|---|
| PBE1PBE | 6-31G(d) | 6-31G(d) | Recommended for express estimation. rsc.org |
| PBE1PBE | 6-31G(2d) | 6-31G(d) | Recommended for routine applications. rsc.org |
| PBE1PBE | 6-311G(2d,2p) | 6-31+G(d) | Provides better results at a reasonable cost. rsc.org |
| B3LYP | def2-SVP | def2-SVP | Used in TD-DFT calculations for electronic transitions. mdpi.com |
Semi-Empirical and Ab Initio Methodologies for Geometry Optimization
Before properties like NMR shielding tensors can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy structure. nih.gov This is a fundamental step in computational chemistry.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2), are derived directly from theoretical principles without the use of empirical parameters. nih.gov They provide a rigorous approach to solving the electronic structure of a molecule.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.com Functionals like B3LYP, PBE0, and M06-2X are widely used for geometry optimization. nih.govmdpi.commdpi.com
Semi-Empirical Methods: These methods are faster than ab initio or DFT approaches because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for performing initial conformational searches on larger molecules to identify likely low-energy structures before refining them with higher-level theory. nih.gov
For 1,3,2-Dithiaphospholane, 2-methyl-, a typical workflow would involve optimizing the geometry using a DFT functional like B3LYP or PBE0 with a basis set such as 6-31+G(d) or TZVP. nih.govnih.gov The resulting optimized structure serves as the input for subsequent calculations of properties like vibrational frequencies or the ³¹P shielding tensors discussed previously.
Reactivity and Mechanistic Investigations of 1,3,2 Dithiaphospholane, 2 Methyl
Nucleophilic Ring-Opening Reactions of Dithiaphospholane Rings
The reaction of 2-methyl-1,3,2-dithiaphospholane with nucleophiles is a cornerstone of its chemical utility, providing a route to various acyclic organophosphorus compounds. These reactions are characterized by specific chemo-, regio-, and stereoselectivity, which are dictated by the nature of the nucleophile and the reaction conditions.
Chemospecificity and Regioselectivity with Various Nucleophiles (Alcohols, Thiols, Amines)
The interaction of 2-methyl-1,3,2-dithiaphospholane and its derivatives with molecules containing multiple nucleophilic groups (e.g., amino alcohols, mercaptoethanol) highlights the principle of chemospecificity—the preferential reaction of one functional group over another. Generally, the reaction demonstrates a distinct preference for "harder" nucleophiles.
When reacting with amino alcohols, the dithiaphospholane ring is opened specifically by the alcohol function, leaving the amine group intact. This selectivity for oxygen over nitrogen nucleophiles has been experimentally verified. Similarly, in reactions with mercaptoethanol, a pronounced selectivity for the alcohol over the thiol nucleophile is observed. This preference for the weaker nucleophile (alcohol) over the stronger one (thiol) is a notable characteristic of this system.
Regioselectivity in these reactions refers to which atom of the nucleophile attacks the phosphorus center. In the case of alcohols and thiols, the oxygen or sulfur atom, respectively, acts as the nucleophilic center, attacking the phosphorus atom to initiate the ring-opening process. The result is the formation of a new P-O or P-S bond.
Interactive Table 1: Chemospecificity in Ring-Opening of Dithiaphospholane Derivatives
| Bifunctional Nucleophile | Reactive Group | Unreactive Group |
| Aminoethanol | Alcohol (-OH) | Amine (-NH2) |
| Mercaptoethanol | Alcohol (-OH) | Thiol (-SH) |
This table summarizes the observed preference for the hydroxyl group in nucleophilic ring-opening reactions of dithiaphospholane derivatives.
Stereochemical Outcomes and Diastereomeric Control in Ring-Opening Processes
When the phosphorus atom is a stereocenter (a P-chiral compound), ring-opening reactions can proceed with specific stereochemical outcomes. The mechanism of nucleophilic substitution at a tetrahedral phosphorus center can occur with either inversion or retention of configuration.
The stereochemical course is highly dependent on the reaction mechanism, which can be influenced by the entering and leaving groups. For many cyclic phosphorus compounds, nucleophilic displacement reactions at the phosphorus atom proceed with inversion of configuration, consistent with an Sₙ2-type mechanism at phosphorus (Sₙ2-P). This involves a single transition state where the nucleophile attacks the face opposite to the leaving group.
However, stepwise mechanisms involving the formation of a transient pentacoordinate phosphorus intermediate (a trigonal bipyramidal structure) are also possible. In such cases, the stereochemical outcome (retention or inversion) depends on the relative positions occupied by the entering and leaving groups in this intermediate and whether any rearrangements (pseudorotation) occur before the leaving group departs. In some ring-opening reactions of related five-membered ring systems, a loss of stereoselectivity has been observed, suggesting the possibility of competing mechanisms. wiley-vch.de The ability to control these outcomes is crucial for the asymmetric synthesis of P-chiral compounds, which are valuable as chiral ligands and organocatalysts. nih.gov
Oxidation and Chalcogenation Reactions at the Phosphorus Center
The trivalent phosphorus atom in 2-methyl-1,3,2-dithiaphospholane is susceptible to oxidation, readily converting to the pentavalent state. This transformation can be achieved using various oxidizing agents.
Oxidation: Reaction with mild oxidizing agents converts the P(III) center to a P(V) center, forming 2-methyl-1,3,2-dithiaphospholane 2-oxide. This reaction adds an oxygen atom to the phosphorus, creating a phosphoryl group (P=O).
Chalcogenation: The phosphorus center can also react with other chalcogens, namely sulfur and selenium, in a process called chalcogenation. nih.govmdpi.com
Sulfurization: Reaction with elemental sulfur (S₈) yields 2-methyl-1,3,2-dithiaphospholane 2-sulfide (also known as 2-methyl-2-thioxo-1,3,2-dithiaphospholane). In this P(V) compound, the phosphorus is double-bonded to a sulfur atom (a thiophosphoryl group, P=S).
Selenation: Similarly, reaction with elemental selenium (Se) affords the corresponding 2-seleno derivative, 2-methyl-1,3,2-dithiaphospholane 2-selenide.
These oxidation and chalcogenation reactions are fundamental for accessing the P(V) derivatives of the dithiaphospholane system.
Interactive Table 2: Oxidation and Chalcogenation Products
| Reagent | Product Name | Phosphorus Oxidation State |
| Oxidizing Agent (e.g., O₂) | 2-Methyl-1,3,2-dithiaphospholane 2-oxide | P(V) |
| Elemental Sulfur (S₈) | 2-Methyl-1,3,2-dithiaphospholane 2-sulfide | P(V) |
| Elemental Selenium (Se) | 2-Methyl-1,3,2-dithiaphospholane 2-selenide | P(V) |
This table shows the products formed from the reaction of 2-methyl-1,3,2-dithiaphospholane with different chalcogens.
Thermal Decomposition Pathways and Formation of Transient Species
The thermal stability and decomposition of organophosphorus compounds are critical for understanding their behavior at elevated temperatures. For compounds like 2-methyl-1,3,2-dithiaphospholane, thermal decomposition is expected to initiate via the cleavage of the weakest bonds in the molecule. The process likely proceeds through a radical mechanism. nih.gov
The bonds within the dithiaphospholane ring (P-S and C-S) are generally weaker than the C-C and C-H bonds. Therefore, heating is likely to cause initial homolytic cleavage of a phosphorus-sulfur bond. This would generate transient radical species. The subsequent decomposition could involve further fragmentation of the ring system. nih.govresearchgate.net
While specific studies on the thermal decomposition of 2-methyl-1,3,2-dithiaphospholane are not widely documented, analysis of related organophosphorus sulfur compounds suggests that the transient species formed could include phosphorus-containing radicals. nih.govrsc.org These highly reactive intermediates would quickly engage in subsequent reactions, leading to a complex mixture of final decomposition products. The exact nature of these pathways and the resulting products can be investigated using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Interconversion Mechanisms Between P(III) and P(V) Oxidation States
The ability to switch between P(III) and P(V) oxidation states is a key feature of phosphorus chemistry, and 2-methyl-1,3,2-dithiaphospholane is no exception.
P(III) to P(V) Conversion: As detailed in section 5.2, the conversion from the P(III) state to the P(V) state is readily accomplished through oxidation or chalcogenation. nih.govmdpi.com These reactions are typically straightforward and high-yielding, forming stable P(V) compounds containing a P=O, P=S, or P=S group.
P(V) to P(III) Conversion: The reverse process, the reduction of the P(V) species back to the P(III) dithiaphospholane, is more challenging but achievable. Mild, metal-free methods have been developed for the reduction of phosphine(V) oxides and sulfides. kit.edu For example, a P(V)=O compound can be activated with a reagent like oxalyl chloride, followed by reduction with a silane (B1218182) reagent such as hexachlorodisilane, to regenerate the P(III) compound. kit.edu
Furthermore, some P(V) compounds, particularly secondary phosphine (B1218219) oxides (SPOs), can exist in a tautomeric equilibrium with their P(III) phosphinous acid form. researchgate.net This equilibrium provides a direct mechanistic pathway for a P(V) species to exhibit P(III) reactivity, effectively allowing for interconversion under certain conditions. This tautomerism is crucial in coordination chemistry and catalysis where the P(III) form acts as a ligand for transition metals. researchgate.netrsc.org
Applications of 1,3,2 Dithiaphospholane, 2 Methyl As a Synthetic Synthon in Advanced Organic Synthesis
Role as a Key Synthon in the Synthesis of Nucleoside Phosphorodithioate (B1214789) Analogs
The chemical compound 2-methyl-1,3,2-dithiaphospholane serves as a crucial building block, or synthon, in the creation of modified nucleosides known as nucleoside phosphorodithioate analogs. These analogs are of significant interest in the development of therapeutic oligonucleotides. The dithiaphospholane method allows for the synthesis of dinucleoside phosphorodithioates. researchgate.net For instance, compounds like TPS2T, d(CPS2C), d{APS2A}, and d(GPS2G) have been synthesized by reacting solid support-bound nucleosides with nucleoside 5′-O-DMT-3′-O-(2-thio-1,3,2-dithiaphospholanes) in the presence of a catalyst. researchgate.net This approach has also been successfully used to create pyrimidine (B1678525) pentamers that are free from phosphorothioate (B77711) impurities. researchgate.net
The synthesis of these analogs can also be achieved through a method involving 2-chloro-1,3,2-dithiaphospholane (B15232561) or 2-(N,N-diisopropylamino)-1,3,2-dithiaphospholane and protected deoxynucleosides. nih.gov This has enabled the preparation of the corresponding 5′-(α-P-dithio)triphosphates. nih.gov Furthermore, appropriately protected nucleoside 5'-O-(2-thio-1,3,2-dithiaphospholanes) can react with inorganic pyrophosphate to produce nucleoside 5'-O-(1,1-dithiotriphosphates). researchgate.net Some of these, including an AZT analogue, have demonstrated modest antiviral activity against HIV-1 and HIV-2. researchgate.net
Utilization in Automated Solid-Phase Oligonucleotide Synthesis Methodologies
The phosphoramidite (B1245037) method, developed in the 1980s and later enhanced by solid-phase supports and automation, is the standard for manufacturing DNA oligonucleotides. sigmaaldrich.com This automated solid-phase synthesis is a cornerstone of modern biotechnology, enabling the rapid and cost-effective production of custom DNA and RNA sequences for a vast array of applications, including research, diagnostics, and therapeutics. wikipedia.orgdanaher.com The process is characterized by a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a growing chain attached to a solid support. sigmaaldrich.comwikipedia.org
The key steps in each cycle of solid-phase oligonucleotide synthesis are:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. sigmaaldrich.comwikipedia.org
Coupling: Reaction of the now free 5'-hydroxyl group with an activated phosphoramidite monomer of the next nucleoside in the sequence. sigmaaldrich.comwikipedia.org
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. sigmaaldrich.comwikipedia.org
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. sigmaaldrich.comnih.gov
While standard oligonucleotide synthesis creates the natural phosphodiester backbone, the use of synthons like 2-methyl-1,3,2-dithiaphospholane allows for the introduction of modified linkages, such as phosphorodithioates. This is achieved by adapting the standard synthesis cycle. For example, instead of a standard phosphoramidite, a nucleoside 3'-O-(2-thio-1,3,2-dithiaphospholane) derivative can be used in the coupling step. This leads to the formation of a phosphorodithioate linkage after a sulfurization step, which replaces the standard oxidation step. This modification allows for the automated, site-specific incorporation of phosphorodithioate linkages into synthetic oligonucleotides.
Precursor in the Formation of Novel Organophosphorus Heterocycles and Derivatives
The reactivity of the 1,3,2-dithiaphospholane ring system makes it a valuable precursor for the synthesis of a variety of novel organophosphorus heterocycles. The phosphorus-sulfur bonds within the ring can be selectively cleaved and reformed, allowing for the introduction of new substituents and the construction of more complex heterocyclic frameworks.
For example, reactions involving the ring-opening of dithiaphospholanes with various nucleophiles can lead to the formation of linear organophosphorus compounds that can then be cyclized to form new heterocyclic systems. Additionally, the phosphorus atom in the dithiaphospholane ring can participate in cycloaddition reactions, providing a route to larger, fused heterocyclic structures. researchgate.net The synthesis of various organophosphorus compounds has been achieved using 2-phosphaindolizines as precursors, which themselves can be derived from reactions involving phosphorus heterocycles. researchgate.net The reactivity of the >C=P– functionality in these precursors allows for electrophilic substitution, Diels-Alder reactions, and additions, leading to a diverse range of organophosphorus compounds. researchgate.net
Ligand Design and Coordination Chemistry of Dithiaphospholane Scaffolds
Dithiaphospholane derivatives are valuable scaffolds in ligand design for coordination chemistry. The sulfur atoms in the ring, along with the phosphorus atom, can act as donor atoms, allowing these molecules to bind to metal ions and form stable coordination complexes. The specific geometry and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the dithiaphospholane ring.
Investigations into Metal Complexation and Ligand Properties
The coordination chemistry of dithiophosphonate ligands, which are structurally related to dithiaphospholanes, has been extensively studied. researchgate.net These ligands are known to form chelates with a wide range of transition metals. researchgate.net The resulting complexes can exhibit various coordination numbers and geometries, and the sulfur atoms can bridge between multiple metal centers. researchgate.net The dithiophosphonato groups are considered soft base type ligands and tend to coordinate to transition metal cations with lower charges. researchgate.net
The synthesis of these metal complexes is often achieved through the reaction of a metal salt with the corresponding ammonium (B1175870) dithiophosphonate in an organic solvent. researchgate.net The electronic structure and properties of these complexes are of great interest due to their potential applications in areas such as catalysis and materials science.
Influence of Dithiaphospholane Ligands on Metal Ion Coordination Environments
The structure of the dithiaphospholane ligand has a significant influence on the coordination environment of the metal ion. The bite angle of the bidentate dithiaphospholane ligand, which is the angle between the two sulfur-metal bonds, is constrained by the five-membered ring structure. This can lead to specific coordination geometries around the metal center.
Future Directions in 1,3,2 Dithiaphospholane, 2 Methyl Research
Development of Next-Generation Stereoselective Synthetic Pathways
Currently, there are no specific, documented stereoselective synthetic pathways for 1,3,2-Dithiaphospholane, 2-methyl-. Future work would first need to establish reliable methods for its synthesis. Drawing inspiration from the synthesis of other phosphine (B1218219) ligands, this might involve the reaction of a suitable phosphorus precursor with 1,2-ethanedithiol (B43112). The development of stereoselective pathways would be a subsequent, more advanced goal, likely involving chiral auxiliaries or catalysts to control the stereochemistry at the phosphorus center, which is crucial for applications in asymmetric catalysis.
Exploration of Advanced Analytical Techniques for Comprehensive Characterization
The characterization of 1,3,2-Dithiaphospholane, 2-methyl- is not described in the scientific literature. Initial studies would require standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity. Advanced techniques could later be employed to study its conformational dynamics and electronic properties, but this would follow fundamental characterization.
In-depth Computational Modeling of Complex Reaction Mechanisms and Selectivity
There are no computational studies focused on 1,3,2-Dithiaphospholane, 2-methyl-. Future research in this area would involve using computational chemistry to model the molecule's structure, frontier molecular orbitals, and potential coordination to metal centers. Such studies would be invaluable for predicting its behavior as a ligand and for understanding the mechanisms of any catalytic reactions it might participate in. This work would depend on prior experimental data for validation.
Expansion of Dithiaphospholane-Mediated Synthetic Strategies in Bioorganic Chemistry
The application of 1,3,2-Dithiaphospholane, 2-methyl- in bioorganic chemistry is an unexplored area. Its potential use as a ligand for metal-catalyzed reactions in biological systems or as a building block for novel bio-active molecules is purely hypothetical at this stage. Research would first need to demonstrate its stability and reactivity in aqueous environments before any bioorganic applications could be realistically pursued.
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing 2-methyl-1,3,2-dithiaphospholane, and how do coupling constants in NMR spectra inform its conformational analysis?
- Methodology :
- 1H NMR : Analyze the AA′BB′X spin system (X = phosphorus) to determine coupling constants (e.g., ³J(PSCH) and ³J(HH)) . For example, ³J(PSCH) values are small in magnitude (~1–3 Hz) and opposite in sign, reflecting torsion around the C4–C5 bond .
- 31P NMR : Used to confirm the presence of phosphorus-sulfur bonds and monitor derivatization reactions with labile hydrogen groups (e.g., phenols in coal extracts) .
- IR Spectroscopy : Key peaks include 566 cm⁻¹ (P=S) and 745 cm⁻¹ (C-S), aiding in structural validation .
Q. How is 2-methyl-1,3,2-dithiaphospholane employed as a derivatizing agent in analyzing labile hydrogen functional groups?
- Application :
- Reacts with hydroxyl (-OH) and amine (-NH) groups in complex matrices (e.g., coal pyrolysis condensates) to form stable phosphorus adducts, enabling quantitation via 31P NMR .
- Protocol : Mix the reagent with the sample in CDCl₃/pyridine (1:1.6 v/v) for 2 hours at room temperature, followed by 31P NMR analysis .
Advanced Research Questions
Q. Why does 2-methyl-1,3,2-dithiaphospholane resist ring expansion reactions, unlike its dioxaphospholane analogs?
- Mechanistic Insight :
- Sulfur’s larger atomic size and weaker P-S bond polarization (vs. P-O in dioxaphospholanes) reduce ring strain, stabilizing the five-membered dithiaphospholane structure. This prevents spontaneous expansion to six- or twelve-membered rings under ambient conditions .
- Experimental evidence shows no monomeric dioxaphospholane isolation at room temperature, whereas the dithia analog remains stable .
Q. What challenges arise in synthesizing α-phosphate-modified nucleoside triphosphates using 2-methyl-1,3,2-dithiaphospholane derivatives?
- Synthetic Optimization :
- Reagent Choice : Use 2-chloro-1,3,2-dithiaphospholane or 2-(N,N-diisopropylamino)-1,3,2-dithiaphospholane to phosphorylate protected nucleosides (e.g., 3′-azidothymidine) .
- Side Reactions : Competing hydrolysis of the dithiaphospholane ring requires anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) .
- Purification : Employ size-exclusion chromatography to separate α-P-dithiotriphosphates from unreacted intermediates .
Q. How do conformational dynamics of 2-methyl-1,3,2-dithiaphospholane isomers influence their reactivity in coordination chemistry?
- Structural Analysis :
- Cis vs. Trans Isomers : 2-Phenyl-4-methyl derivatives exhibit distinct ³J(HH) values (e.g., 4.5 Hz for cis vs. 7.0 Hz for trans), correlating with torsion angles and steric effects .
- Metal Complexation : Ruthenium(II) complexes with dithiaphospholane ligands show altered catalytic activity depending on the isomer’s puckering (e.g., envelope vs. twist conformations) .
Data Contradictions and Resolution
Q. Discrepancies in reported ³J(PSCH) coupling constants for 1,3,2-dithiaphospholanes: How can these be reconciled?
- Resolution :
- Variations arise from solvent polarity (e.g., CD₂Cl₂ vs. CDCl₃) and temperature. For example, ³J(PSCH) in CD₂Cl₂ at 25°C ranges from −1.2 to +2.8 Hz .
- Computational modeling (DFT) of coupling constants under different dielectric conditions can validate experimental data .
Methodological Recommendations
Best practices for quantifying phenolic groups in coal-derived oils using 2-methyl-1,3,2-dithiaphospholane:
- Step-by-Step :
Derivatization : React 50 mg of coal condensate with 0.5 mmol reagent in CDCl₃/pyridine (1:1.6 v/v) for 2 hours .
31P NMR Acquisition : Use a 300 MHz spectrometer with inverse-gated decoupling to suppress NOE effects .
Quantitation : Integrate peaks between δ 130–150 ppm (P-O adducts) and compare to internal standards (e.g., triphenyl phosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
